molecular formula C18H23N3O3S B7518496 1-Methyl-N-(1-phenylethyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxamide

1-Methyl-N-(1-phenylethyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxamide

Cat. No.: B7518496
M. Wt: 361.5 g/mol
InChI Key: VQADERJVDVJJQI-UHFFFAOYSA-N
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Description

1-Methyl-N-(1-phenylethyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-(1-phenylethyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. The starting materials might include a pyrrole derivative, a sulfonyl chloride, and an amine. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-(1-phenylethyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions might be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 1-Methyl-N-(1-phenylethyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrole derivatives or sulfonyl-containing molecules. Examples include:

  • N-(1-phenylethyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxamide
  • 1-Methyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxamide

Uniqueness

1-Methyl-N-(1-phenylethyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

1-methyl-N-(1-phenylethyl)-4-pyrrolidin-1-ylsulfonylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-14(15-8-4-3-5-9-15)19-18(22)17-12-16(13-20(17)2)25(23,24)21-10-6-7-11-21/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQADERJVDVJJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CN2C)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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